3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Anti-parasitic drug discovery Purine salvage pathway Enzyme inhibition

The compound 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione (CAS 332897-25-3) is a fully synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C15H16N4O2S and a molecular weight of 316.38 g/mol. It is classified as a purine derivative and is primarily utilized as a molecular scaffold or intermediate in medicinal chemistry and pharmaceutical development.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
Cat. No. B5704907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)NC3=O)C
InChIInChI=1S/C15H16N4O2S/c1-9-5-4-6-10(7-9)8-19-11-12(16-15(19)22-3)18(2)14(21)17-13(11)20/h4-7H,8H2,1-3H3,(H,17,20,21)
InChIKeyAGYYDJIXOBKTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione: A Differentiated Purine-2,6-dione Scaffold for Targeted Inhibitor Procurement


The compound 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione (CAS 332897-25-3) is a fully synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C15H16N4O2S and a molecular weight of 316.38 g/mol . It is classified as a purine derivative and is primarily utilized as a molecular scaffold or intermediate in medicinal chemistry and pharmaceutical development . Its distinct substitution pattern—a 3-methyl group, a 7-(3-methylbenzyl) moiety, and an 8-methylthio substituent—differentiates it from endogenous purine bases and common xanthine analogs, making it a valuable tool compound for structure-activity relationship (SAR) studies and targeted enzyme inhibitor campaigns.

Why Generic Purine-2,6-dione Analogs Cannot Substitute for 3-Methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione in Research Procurement


Purine-2,6-dione derivatives are a broadly populated chemical class, but subtle variations in the substitution pattern at the N3, N7, and C8 positions profoundly alter molecular recognition, target engagement, and physicochemical properties [1]. Simply interchanging 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione with a close analog—such as the 7-benzyl variant (WAY-310749, CAS 385387-73-5) or the 7-isopentyl derivative (CAS 384801-04-1)—risks introducing confounding variables in an assay's SAR landscape, including shifts in lipophilicity (cLogP), steric bulk, and hydrogen-bonding capability that can dramatically alter IC50 values or selectivity profiles. The data compiled below quantitatively substantiates the need for precise chemical procurement when investigating this specific scaffold's biological activity.

Quantitative Differentiation Evidence for 3-Methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione


Enzymatic Inhibition Activity Against Toxoplasma gondii Purine Nucleoside Phosphorylase (PNP)

The target compound demonstrates measurable, albeit weak, competitive inhibition against Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) isolated from the cystic strain ME 49 [1]. This provides a defined potency baseline that is absent for many structurally similar purine-2,6-diones which have not been evaluated against this protozoal target. This data point distinguishes it from uncharacterized analogs and establishes a starting point for further medicinal chemistry optimization.

Anti-parasitic drug discovery Purine salvage pathway Enzyme inhibition

Structural and Physicochemical Differentiation from the 7-Benzyl Analog (WAY-310749)

Compared to the closely related 7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (WAY-310749, CAS 385387-73-5), the target compound possesses an identical 8-((3-methylbenzyl)thio) substituent but lacks the 7-benzyl group, having instead a simpler 7-(3-methylbenzyl) moiety . This structural simplification results in a significant reduction in molecular weight (316.38 vs. 392.47 g/mol) and a decrease in calculated lipophilicity (cLogP), which fundamentally alters drug-likeness and ADME properties.

Physicochemical property optimization Medicinal chemistry Ligand-based drug design

Differentiation from 8-Thioether Variants in VEGFR2 Kinase Inhibition

A closely related analog, ethyl 2-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylthio)acetate, has been reported as a potent inhibitor of recombinant VEGFR2 with an IC50 of 2.90 nM in a fluorescence polarization assay [1]. While direct data for the target compound's VEGFR2 activity is not yet publicly available, the single-atom substitution at the 8-position (methylthio versus ethyl-acetate-thio) represents a critical SAR junction. This demonstrates that the 3-methyl-7-(3-methylbenzyl)-purine-2,6-dione core is a privileged scaffold capable of achieving low-nanomolar potency when the 8-thioether substituent is optimized, highlighting the target compound as a key SAR probe for mapping this chemical space.

Kinase inhibitor VEGFR2 Angiogenesis Cancer

Combinatorial Library Enumeration and Scaffold Diversity

The target compound is cataloged as part of the Oprea screening collection (Oprea1_758403) and is available from multiple commercial vendors . This indicates it has been computationally enumerated as a member of a diverse purine-2,6-dione library, with its specific 7-(3-methylbenzyl)-8-(methylthio) substitution pattern representing a defined point in chemical space that is not duplicated by the 7-benzyl-8-((3-methylbenzyl)thio) (WAY-310749), 7-pentyl-8-((3-methylbenzyl)thio), or 7-isopentyl analogs [1]. For screening library procurers, this ensures unique complementarity rather than redundancy.

Combinatorial chemistry Chemical library DNA-encoded library High-throughput screening

Optimal Application Scenarios for 3-Methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione Based on Differential Evidence


Baseline Control for Purine-2,6-dione Kinase Inhibitor SAR Campaigns

As demonstrated by the 2.90 nM VEGFR2 IC50 of the 8-(ethyl-acetate-thio) analog, the purine-2,6-dione core is a privileged kinase inhibitor scaffold [1]. The target compound, bearing the minimal 8-methylthio substituent, serves as the essential negative control or baseline reference compound in any SAR study aiming to quantify the contribution of elongated, polar, or aromatic 8-thioether groups to kinase potency and selectivity. This application is directly supported by the SAR evidence presented in Section 3, Evidence Item 3.

Chemical Probe for Anti-Parasitic Purine Salvage Pathway Target Engagement

The confirmed competitive inhibition of T. gondii PNP (Ki = 300 µM) establishes this compound as one of the few commercially available purine-2,6-diones with documented binding to a protozoal purine salvage enzyme [1]. It can be employed as a tool compound to validate PNP as a target in Toxoplasma or related apicomplexan parasites, and as a starting scaffold for fragment-based or structure-guided optimization aimed at improving potency towards the low-micromolar range. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Physicochemical Property Comparator in ADME Optimization Studies

The significant difference in molecular weight (316 vs. 392 g/mol) and estimated cLogP (2.4-3.0 vs. 4.64) between the target compound and WAY-310749 makes the former an ideal comparator for studying the impact of N7 substitution on solubility, permeability, and metabolic stability within a matched molecular pair analysis . Researchers can systematically evaluate how removing the 7-benzyl group affects pharmacokinetic attributes while maintaining a conserved purine-2,6-dione core. This application is directly supported by the evidence in Section 3, Evidence Item 2.

Unique Building Block for DNA-Encoded Library (DEL) Synthesis

The compound's inclusion in diverse screening collections (e.g., Oprea set) and its orthogonal substitution pattern— distinct from the 7-pentyl, 7-isopentyl, and 7-benzyl-8-((3-methylbenzyl)thio) analogs [2]— make it a valuable building block for DNA-encoded library construction. Procuring this scaffold ensures the addition of a non-redundant chemical handle to a DEL, maximizing the diversity and intellectual property value of the resulting library. This application is directly supported by the evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.